Methyl 2-methyl-4-oxo-6-(propan-2-yl)cyclohex-2-ene-1-carboxylate
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Description
Methyl 2-methyl-4-oxo-6-(propan-2-yl)cyclohex-2-ene-1-carboxylate, also known as MOC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Scientific Research Applications
Heterocyclic Derivative Syntheses
Methyl 2-methyl-4-oxo-6-(propan-2-yl)cyclohex-2-ene-1-carboxylate is involved in the synthesis of various heterocyclic derivatives through palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions. This process allows for the formation of compounds like tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives under specific conditions, highlighting its utility in creating complex molecular structures in organic chemistry (Bacchi et al., 2005).
Aminocarbonylation Reactions
The compound plays a significant role in homogeneous catalytic aminocarbonylation reactions, particularly with iodobenzene and iodoalkenes. These reactions, facilitated by palladium catalysis, produce 2-oxo-carboxamide type derivatives and have been extended to work in ionic liquids, showcasing its versatility in facilitating bond formation and functional group introduction in organic synthesis (Müller et al., 2005).
Photochemical Applications
Photochemistry of closely related cycloalkenones demonstrates the potential of methyl 2-methyl-4-oxo-6-(propan-2-yl)cyclohex-2-ene-1-carboxylate in photoreactions. Specific photochemical conditions lead to the selective formation of complex structures, such as cycloadducts and reduction products, indicating the compound's applicability in photochemically induced synthetic pathways (Anklam et al., 1985).
Anticonvulsant Activity
Studies on the crystal structures and anticonvulsant properties of related enaminones suggest the potential biological activity of methyl 2-methyl-4-oxo-6-(propan-2-yl)cyclohex-2-ene-1-carboxylate derivatives. These compounds exhibit interesting pharmacological profiles, which could be explored for the development of new therapeutic agents (Kubicki et al., 2000).
properties
IUPAC Name |
methyl 2-methyl-4-oxo-6-propan-2-ylcyclohex-2-ene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-7(2)10-6-9(13)5-8(3)11(10)12(14)15-4/h5,7,10-11H,6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQPQEKBIHGLEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)CC(C1C(=O)OC)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methyl-4-oxo-6-(propan-2-yl)cyclohex-2-ene-1-carboxylate |
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